2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-carboxamide
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Description
“2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-carboxamide” is a compound that combines sulfonamide and benzodioxane fragments in its structure . It has been studied for its antibacterial potential .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media yielded a compound which was further treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) to yield N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamides .Molecular Structure Analysis
The structures of these compounds were confirmed by spectroscopic techniques including IR, 1H NMR, 13C NMR, and EI-MS .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media, followed by treatment with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, one of the synthesized compounds was a white amorphous powder with a molecular formula of C24H24O5N2S and a molecular weight of 452 gmol-1 .Mechanism of Action
Target of Action
The primary targets of 2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-carboxamide are cholinesterase enzymes . These enzymes play a crucial role in the nervous system, where they are responsible for breaking down acetylcholine, a key neurotransmitter. Inhibition of these enzymes can lead to an increase in acetylcholine levels, which can have various effects on the body.
Mode of Action
The compound interacts with its targets by inhibiting their activity . This inhibition is achieved through the compound’s interaction with the active site of the cholinesterase enzymes, preventing them from breaking down acetylcholine. As a result, acetylcholine levels in the nervous system increase.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway . This pathway involves the synthesis, release, and degradation of acetylcholine. By inhibiting cholinesterase enzymes, the compound disrupts the normal functioning of this pathway, leading to increased levels of acetylcholine .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve an increase in acetylcholine levels in the nervous system. This can lead to various effects, depending on the specific location and receptors involved. For example, increased acetylcholine in the brain can lead to improved memory and cognition, which is why cholinesterase inhibitors are often used in the treatment of Alzheimer’s disease .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For example, factors such as pH can affect the compound’s stability and its ability to interact with its targets. Additionally, the presence of other substances, such as certain foods or drugs, can affect the absorption and metabolism of the compound, thereby influencing its efficacy .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-carboxamide are largely determined by its interactions with enzymes, proteins, and other biomolecules . It has been found to exhibit moderate to weak inhibition of cholinesterases and lipoxygenase enzymes . These interactions can influence various biochemical reactions, potentially affecting the function of these enzymes and the pathways they are involved in .
Cellular Effects
This compound can have significant effects on various types of cells and cellular processes . It has been shown to inhibit bacterial biofilm formation, suggesting that it may influence cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Its ability to inhibit certain enzymes suggests that it may exert its effects at the molecular level through binding interactions with these biomolecules . This could potentially result in enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c15-13-10(2-1-5-16-13)14(18)17-9-3-4-11-12(8-9)20-7-6-19-11/h1-5,8H,6-7H2,(H2,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVSZSLKOZVMTMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(N=CC=C3)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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